molecular formula C10H12ClNO B11902873 4-Chloro-2-(cyclobutylmethoxy)pyridine CAS No. 1346707-03-6

4-Chloro-2-(cyclobutylmethoxy)pyridine

Cat. No.: B11902873
CAS No.: 1346707-03-6
M. Wt: 197.66 g/mol
InChI Key: AIHYURCRXUVYGQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclobutylmethoxy)pyridine is an organic compound with the molecular formula C10H12ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(cyclobutylmethoxy)pyridine typically involves the reaction of 4-chloropyridine with cyclobutylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(cyclobutylmethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include pyridine N-oxides.

    Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

4-Chloro-2-(cyclobutylmethoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclobutylmethoxy)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(cyclobutylmethoxy)pyridine is unique due to the presence of both the chlorine and cyclobutylmethoxy groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

CAS No.

1346707-03-6

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

4-chloro-2-(cyclobutylmethoxy)pyridine

InChI

InChI=1S/C10H12ClNO/c11-9-4-5-12-10(6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2

InChI Key

AIHYURCRXUVYGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=NC=CC(=C2)Cl

Origin of Product

United States

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